3,3,5-Trimethyl-1-(2-pyridyl)cyclohexan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with 3,3,5-trimethylcyclohexanone in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,5-trimethylcyclohexanol: Similar structure but lacks the pyridyl group.
2-pyridylcyclohexanol: Similar structure but lacks the trimethyl groups on the cyclohexane ring.
Uniqueness
3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol is unique due to the presence of both the pyridyl group and the trimethyl-substituted cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
84962-68-5 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3,3,5-trimethyl-1-pyridin-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-11-8-13(2,3)10-14(16,9-11)12-6-4-5-7-15-12/h4-7,11,16H,8-10H2,1-3H3 |
InChI Key |
OUQTUNGKRGOVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C2=CC=CC=N2)O)(C)C |
Origin of Product |
United States |
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